molecular formula C17H25NO2 B5780255 N-cyclooctyl-2-(2-methoxyphenyl)acetamide

N-cyclooctyl-2-(2-methoxyphenyl)acetamide

Cat. No. B5780255
M. Wt: 275.4 g/mol
InChI Key: FJAZQOFYZHIFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-2-(2-methoxyphenyl)acetamide, also known as CR4056, is a novel compound with potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been extensively studied for its pharmacological properties.

Mechanism of Action

N-cyclooctyl-2-(2-methoxyphenyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclooctyl-2-(2-methoxyphenyl)acetamide increases the levels of endocannabinoids in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-2-(2-methoxyphenyl)acetamide are primarily related to its interaction with the endocannabinoid system. It has been shown to reduce pain and inflammation, improve joint mobility in osteoarthritis, and reduce anxiety-like behavior in animal models. Additionally, it has been shown to have a favorable safety profile with no significant adverse effects.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. Additionally, its favorable safety profile makes it suitable for preclinical studies. However, its limited solubility in water can be a limitation for some experiments.

Future Directions

There are several future directions for the study of N-cyclooctyl-2-(2-methoxyphenyl)acetamide. One potential direction is the development of more potent and selective FAAH inhibitors. Additionally, the potential use of N-cyclooctyl-2-(2-methoxyphenyl)acetamide in the treatment of other diseases such as cancer and neurodegenerative disorders should be explored. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of N-cyclooctyl-2-(2-methoxyphenyl)acetamide should be investigated.
Conclusion:
In conclusion, N-cyclooctyl-2-(2-methoxyphenyl)acetamide is a novel compound with potential therapeutic applications. Its inhibition of FAAH leads to increased levels of endocannabinoids in the body, resulting in its pharmacological effects. Its favorable safety profile and potent inhibitory activity make it a valuable tool for studying the endocannabinoid system. Further research on N-cyclooctyl-2-(2-methoxyphenyl)acetamide is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclooctyl-2-(2-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of cyclooctanone and 2-methoxybenzylamine to form N-cyclooctyl-2-(2-methoxyphenyl)acetamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-cyclooctyl-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. Additionally, it has been studied for its potential use in the treatment of various diseases such as neuropathic pain, osteoarthritis, and anxiety disorders.

properties

IUPAC Name

N-cyclooctyl-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16-12-8-7-9-14(16)13-17(19)18-15-10-5-3-2-4-6-11-15/h7-9,12,15H,2-6,10-11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAZQOFYZHIFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.